6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline derivatives.
Cyclization: The aniline derivatives undergo cyclization reactions to form the triazole ring.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize by-products and maximize the efficiency of the synthesis process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can also be involved in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: This compound shares a similar structure but has different substituents, leading to variations in its chemical properties and applications.
6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Another closely related compound with a similar core structure but different substituents.
Uniqueness: Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C7H5BrFN3 |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1-methylbenzotriazole |
InChI |
InChI=1S/C7H5BrFN3/c1-12-6-3-4(8)2-5(9)7(6)10-11-12/h2-3H,1H3 |
InChI Key |
OJHOMOSZHWQBJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Br)F)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.